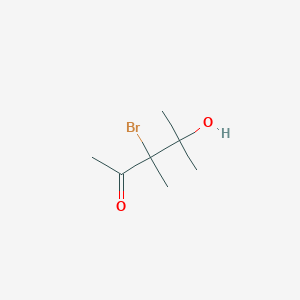
3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and two methyl groups attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-3,4-dimethylpentan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-Bromo-4-oxo-3,4-dimethylpentan-2-one.
Reduction: 3-Bromo-4-hydroxy-3,4-dimethylpentanol.
Substitution: 3-Amino-4-hydroxy-3,4-dimethylpentan-2-one (when using amines).
Scientific Research Applications
3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxy-3-methylpentan-2-one: Similar structure but with one less methyl group.
4-Hydroxy-3,4-dimethylpentan-2-one: Lacks the bromine atom.
3-Bromo-4-oxo-3,4-dimethylpentan-2-one: Oxidized form of the compound.
Uniqueness
3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon chain, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
80345-23-9 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
3-bromo-4-hydroxy-3,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H13BrO2/c1-5(9)7(4,8)6(2,3)10/h10H,1-4H3 |
InChI Key |
IDFQWAJDMUQSHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C(C)(C)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















